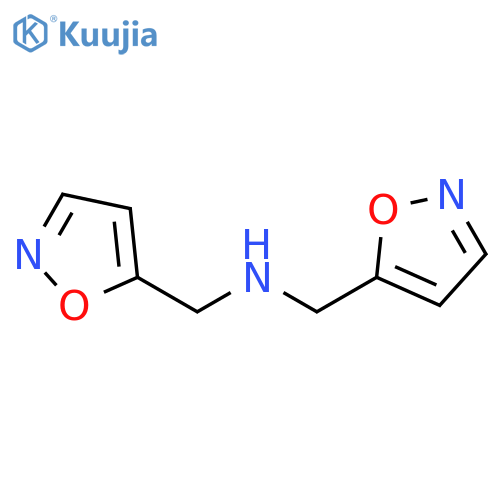

Cas no 401647-14-1 (bis(1,2-oxazol-5-yl)methylamine)

bis(1,2-oxazol-5-yl)methylamine 化学的及び物理的性質

名前と識別子

-

- 5-Isoxazolemethanamine, N-(5-isoxazolylmethyl)-

- bis(1,2-oxazol-5-yl)methylamine

- 401647-14-1

- N-(5-Isoxazolylmethyl)-5-isoxazolemethanamine

- DTXSID701250320

- bis[(1,2-oxazol-5-yl)methyl]amine

- EN300-1124807

-

- インチ: 1S/C8H9N3O2/c1-3-10-12-7(1)5-9-6-8-2-4-11-13-8/h1-4,9H,5-6H2

- InChIKey: GKRCRBJSTCOKSD-UHFFFAOYSA-N

- ほほえんだ: O1C(CNCC2ON=CC=2)=CC=N1

計算された属性

- せいみつぶんしりょう: 179.069476538g/mol

- どういたいしつりょう: 179.069476538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 64.1Ų

じっけんとくせい

- 密度みつど: 1.245±0.06 g/cm3(Predicted)

- ふってん: 342.6±27.0 °C(Predicted)

- 酸性度係数(pKa): 6.00±0.20(Predicted)

bis(1,2-oxazol-5-yl)methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1124807-0.05g |

bis[(1,2-oxazol-5-yl)methyl]amine |

401647-14-1 | 95% | 0.05g |

$948.0 | 2023-10-26 | |

| Enamine | EN300-1124807-0.25g |

bis[(1,2-oxazol-5-yl)methyl]amine |

401647-14-1 | 95% | 0.25g |

$1038.0 | 2023-10-26 | |

| Enamine | EN300-1124807-0.5g |

bis[(1,2-oxazol-5-yl)methyl]amine |

401647-14-1 | 95% | 0.5g |

$1084.0 | 2023-10-26 | |

| Enamine | EN300-1124807-10.0g |

bis[(1,2-oxazol-5-yl)methyl]amine |

401647-14-1 | 10g |

$4236.0 | 2023-05-26 | ||

| Enamine | EN300-1124807-5.0g |

bis[(1,2-oxazol-5-yl)methyl]amine |

401647-14-1 | 5g |

$2858.0 | 2023-05-26 | ||

| Enamine | EN300-1124807-0.1g |

bis[(1,2-oxazol-5-yl)methyl]amine |

401647-14-1 | 95% | 0.1g |

$993.0 | 2023-10-26 | |

| Enamine | EN300-1124807-10g |

bis[(1,2-oxazol-5-yl)methyl]amine |

401647-14-1 | 95% | 10g |

$4852.0 | 2023-10-26 | |

| Enamine | EN300-1124807-1.0g |

bis[(1,2-oxazol-5-yl)methyl]amine |

401647-14-1 | 1g |

$986.0 | 2023-05-26 | ||

| Enamine | EN300-1124807-2.5g |

bis[(1,2-oxazol-5-yl)methyl]amine |

401647-14-1 | 95% | 2.5g |

$2211.0 | 2023-10-26 | |

| Enamine | EN300-1124807-1g |

bis[(1,2-oxazol-5-yl)methyl]amine |

401647-14-1 | 95% | 1g |

$1129.0 | 2023-10-26 |

bis(1,2-oxazol-5-yl)methylamine 関連文献

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

6. Back matter

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

bis(1,2-oxazol-5-yl)methylamineに関する追加情報

Recent Advances in the Study of 401647-14-1 and Bis(1,2-oxazol-5-yl)methylamine in Chemical Biology and Pharmaceutical Research

In recent years, the compound with CAS number 401647-14-1 and its derivative, bis(1,2-oxazol-5-yl)methylamine, have garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their unique structural properties and potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to these compounds, focusing on their synthesis, biological activity, and therapeutic potential.

The compound 401647-14-1, a heterocyclic organic molecule, has been identified as a key intermediate in the synthesis of various pharmacologically active agents. Recent studies have highlighted its role in the development of novel inhibitors targeting specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of 401647-14-1 exhibit potent inhibitory activity against certain kinases involved in cancer progression. This finding opens new avenues for the design of targeted therapies for oncology.

Bis(1,2-oxazol-5-yl)methylamine, a derivative of 401647-14-1, has also been the subject of extensive investigation. Its unique structure, featuring two oxazole rings linked by a methylamine group, makes it a versatile scaffold for drug design. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that bis(1,2-oxazol-5-yl)methylamine exhibits strong binding affinity to G-protein-coupled receptors (GPCRs), which are critical targets in the treatment of neurological disorders. The study further elucidated the compound's mechanism of action, providing valuable insights for the development of next-generation neurotherapeutics.

In addition to their therapeutic potential, these compounds have also been explored for their utility in chemical biology. A recent publication in Angewandte Chemie (2023) described the use of 401647-14-1 as a fluorescent probe for imaging cellular processes. The study demonstrated that the compound's fluorescence properties can be modulated by specific environmental factors, making it a promising tool for real-time monitoring of intracellular events. Similarly, bis(1,2-oxazol-5-yl)methylamine has been employed as a ligand in metal-organic frameworks (MOFs), showcasing its versatility beyond pharmaceutical applications.

The synthesis of these compounds has also seen significant advancements. A novel synthetic route for 401647-14-1, reported in Organic Letters (2024), offers improved yield and scalability compared to traditional methods. This development is particularly important for large-scale production, ensuring a steady supply for both research and clinical applications. Furthermore, the optimization of bis(1,2-oxazol-5-yl)methylamine synthesis has been achieved through green chemistry approaches, as detailed in a recent ACS Sustainable Chemistry & Engineering article (2024). These advancements underscore the growing emphasis on sustainable practices in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of these compounds. Issues such as pharmacokinetics, toxicity, and formulation stability need to be addressed in future studies. However, the progress made so far highlights the potential of 401647-14-1 and bis(1,2-oxazol-5-yl)methylamine as valuable tools in drug discovery and chemical biology. Continued research in this area is expected to yield further breakthroughs, paving the way for innovative therapeutic solutions.

In conclusion, the latest research on 401647-14-1 and bis(1,2-oxazol-5-yl)methylamine underscores their significance in the fields of chemical biology and pharmaceutical science. From their roles as enzyme inhibitors and receptor ligands to their applications in imaging and material science, these compounds offer a wealth of opportunities for scientific exploration. As synthetic methodologies improve and our understanding of their biological activities deepens, these molecules are poised to make a lasting impact on the development of new drugs and diagnostic tools.

401647-14-1 (bis(1,2-oxazol-5-yl)methylamine) 関連製品

- 2229099-32-3(3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine)

- 169507-61-3(2,4,5-Trifluoro-3-ethoxybenzoic acid)

- 1805610-44-9(Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate)

- 879484-77-2(4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate)

- 476634-11-4(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide)

- 45204-08-8(ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate)

- 1261477-91-1(2,2',4',5'-Tetrachlorobiphenyl-3-acetic acid)

- 2229545-87-1(4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid)

- 2636732-25-5(2-Acetamido-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid)

- 2228382-34-9(1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine)